molecular formula C19H22N2O2 B11171265 N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11171265
M. Wt: 310.4 g/mol
InChI Key: FMURTIUFIVFECX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Methylpropanoyl Group: The final step involves the acylation of the amine group with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amides.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide
  • N-(2,5-dimethylphenyl)-2-butenamide
  • N-(2,5-dimethylphenyl)-2-iodoacetamide

Uniqueness

N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both 2,5-dimethylphenyl and 2-methylpropanoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-5-6-15(11-16)19(23)21-17-10-13(3)8-9-14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

FMURTIUFIVFECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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